molecular formula C7H5ClN4 B1600607 2-chloro-6-(1H-pyrazol-1-yl)pyrazine CAS No. 642459-09-4

2-chloro-6-(1H-pyrazol-1-yl)pyrazine

Cat. No.: B1600607
CAS No.: 642459-09-4
M. Wt: 180.59 g/mol
InChI Key: WGFZJZXNZJZULL-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine is a heterocyclic compound with the molecular formula C7H5ClN4. It is characterized by the presence of both pyrazine and pyrazole rings, which are fused together.

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .

Mode of Action

It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy . This interaction could lead to changes in the target’s function, affecting the biological processes it’s involved in.

Biochemical Pathways

Given its potential target, it may influence pathways related to the life cycle of leishmania major, a protozoan parasite .

Result of Action

Based on its potential antipromastigote activity, it might inhibit the growth or proliferation of leishmania major .

Action Environment

The action of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage recommendation in an inert atmosphere at 2-8°C . Additionally, factors like pH, presence of other molecules, and specific conditions within the biological system could also influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of 2-chloropyrazine with 1H-pyrazole under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-6-(1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine
  • 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine

Comparison: Compared to similar compounds, 2-chloro-6-(1H-pyrazol-1-yl)pyrazine is unique due to its specific substitution pattern and the presence of both pyrazine and pyrazole rings.

Properties

IUPAC Name

2-chloro-6-pyrazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZJZXNZJZULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434467
Record name 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642459-09-4
Record name 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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